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Advanced Characterization and Synthetic Utility of CAS 1395492-65-5: A Privileged Fluorinated
Scaffold in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a highly validated approach
to modulate a drug candidate's pharmacokinetics, metabolic stability, and target binding
affinity[1]. CAS number 1395492-65-5, chemically identified as 4-bromo-2-[1-
(trifluoromethyl)cyclobutyl]pyridine, represents a highly specialized, next-generation building
block. As a Senior Application Scientist, | approach this molecule not merely as a reagent, but
as a precisely engineered structural motif. It combines an electrophilic handle (the C4-bromide)
for modular cross-coupling with a highly lipophilic, metabolically robust bioisostere (the 1-
(trifluoromethyl)cyclobutyl group) at the C2 position.

This whitepaper provides an in-depth technical guide to the physicochemical profiling,
analytical characterization, and synthetic functionalization of this privileged scaffold.

Structural Logic & Physicochemical Profiling
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The architectural design of CAS 1395492-65-5 is driven by the need to overcome the
pharmacokinetic liabilities of traditional alkyl groups. The tert-butyl group is a common motif
used to occupy hydrophobic pockets; however, its electron-rich methyl groups are highly
susceptible to CYP450-mediated hydroxylation, leading to rapid metabolic clearance.

The 1-(trifluoromethyl)cyclobutyl moiety acts as a superior bioisostere[2]. By replacing one
methyl group with a trifluoromethyl (-CF3) group and tying the remaining carbons into a
strained cyclobutyl ring, we achieve three critical outcomes:

o Conformational Restriction: The cyclobutyl ring locks the spatial geometry, reducing the
entropic penalty upon target binding.

o Metabolic Shielding: The strong electron-withdrawing nature of the -CF3 group deactivates
the adjacent ring system against oxidative metabolism[1].

 Lipophilicity Modulation: The highly fluorinated surface area increases membrane
permeability without introducing hydrogen bond donors.

Table 1: Physicochemical Parameters & Causality in Drug Design
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Causality / Implication for
Parameter Value .
Drug Design

Defines the exact mass and
Molecular Formula C10H9BrF3N isotopic distribution required
for MS tracking.

Low molecular weight allows
_ for downstream fragment
Molecular Weight 280.08 g/mol » ) ] )
addition while strictly adhering

to Lipinski's Rule of 5.

Optimal lipophilicity for passive
cLogP (Est.) ~3.24 membrane permeability, driven

by the dense fluorous volume.

Absence of donors enhances
H-Bond Donors 0 passive blood-brain barrier

(BBB) penetration.

The pyridine nitrogen remains

available to act as a critical
H-Bond Acceptors 4 (N, Fx3) i Lo L

hinge-binding motif in kinase

targets.

Pharmacokinetic & ADME Implications

The structural logic described above directly translates to improved Absorption, Distribution,
Metabolism, and Excretion (ADME) profiles in downstream drug candidates. The diagram
below illustrates the divergent metabolic fates of a traditional tert-butyl pyridine versus our
engineered scaffold.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1458747?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

CAS 1395492-65-5 Scaffold

o Steric & Electronic Metabolic Stability
S e Shielding & Prolonged Half-life

Traditional Scaffold

s . CYP450 Oxidation -
tert-Butyl Pyridine (Methyl Hydroxylation) Rapid Clearance

Click to download full resolution via product page

Metabolic stability logic: CF3-cyclobutyl vs. traditional tert-butyl.

Analytical Characterization Protocols

To ensure scientific integrity, the characterization of CAS 1395492-65-5 must rely on a self-
validating analytical system. We employ a dual-modality approach using Liquid
Chromatography-Mass Spectrometry (LC-MS) and Multinuclear NMR.

Protocol A: LC-MSIMS Isotopic Tracking

We utilize electrospray ionization in positive mode (ESI+) because the pyridine nitrogen readily
accepts a proton, yielding a strong [M+H]+ signal.

o Causality: The presence of the bromine atom provides a mandatory internal check. The
natural isotopic abundance of 7°Br and 8!Br dictates that the mass spectrum must display a
characteristic 1:1 doublet.

o Step 1: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

e Step 2: Inject 1 pL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 um). Elute using a
gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile
(Mobile Phase B).
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o Step 3: Monitor the MS1 scan for the protonated molecular ion. Validation: You must observe
twin peaks at m/z 280.0 and 282.0 (or 281.0/283.0 depending on exact calibration). If this 1:1
doublet is absent, the structural integrity of the C4-bromide is compromised.

Protocol B: *°F and *H NMR Validation

o Causality: While *H NMR confirms the pyridine and cyclobutyl protons, 1°F NMR is highly
sensitive and operates over a wide chemical shift range, making it the definitive tool for
confirming the intact -CF3 group without solvent interference.

o Step 1: Dissolve 5 mg of the sample in 0.6 mL of CDCls.

e Step 2: Acquire the *°F spectrum utilizing *H-decoupling. Why? Decoupling eliminates long-
range scalar couplings from the adjacent cyclobutyl ring, forcing the -CF3 signal to collapse
into a sharp, easily integrated singlet (typically around -75 ppm).

e Step 3: Acquire the *H spectrum. The highly deshielded pyridine H6 proton (adjacent to the
nitrogen) will appear furthest downfield (~8.5 ppm), while the cyclobutyl protons will present
as complex multiplets in the aliphatic region (1.8-2.6 ppm).

Synthetic Utility: Palladium-Catalyzed
Functionalization

The primary synthetic value of CAS 1395492-65-5 lies in the C4-bromide, which serves as an
ideal electrophile for transition-metal-catalyzed cross-couplings, such as the Suzuki-Miyaura
reaction[3]. Because the bulky CF3-cyclobutyl group is located at the C2 position, the C4
position remains sterically accessible while benefiting from the electron-withdrawing nature of
the pyridine ring, which accelerates the initial oxidative addition step.
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Catalytic cycle of Suzuki-Miyaura cross-coupling at the C4 position.

Protocol C: Self-Validating Suzuki-Miyaura Workflow
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o Step 1: Reagent Assembly. In a flame-dried Schlenk flask, combine CAS 1395492-65-5 (1.0
eq), your chosen arylboronic acid (1.2 eq), and K=2COs (3.0 eq).

o Step 2: Catalyst Selection. Add Pd(dppf)Clz (0.05 eq). Causality: The choice of the dppf
ligand is deliberate. Its large bite angle forces the palladium intermediate into a geometry
that dramatically accelerates the reductive elimination step, preventing catalyst stalling when
coupling bulky systems.

e Step 3: Solvent & Degassing. Add a 4:1 mixture of 1,4-Dioxane/H20. Causality: Water is
essential to dissolve the inorganic base and activate the boronic acid into a reactive
boronate complex, while dioxane maintains the solubility of the highly lipophilic fluorinated
pyridine. Degas the mixture via three freeze-pump-thaw cycles to strictly exclude oxygen,
preventing Pd(0) oxidation and unwanted homocoupling.

o Step 4: Execution. Heat the reaction to 85 °C for 12 hours under an inert argon atmosphere.

e Step 5: In-Process Validation. Before proceeding to aqueous workup, sample 10 uL of the
reaction mixture, dilute in Methanol, and run a rapid LC-MS check. Validation: The reaction is
only deemed complete when the characteristic 280/282 m/z isotopic doublet of the starting
bromide is entirely consumed and replaced by the target product mass.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://pubs.acs.org/doi/10.1021/jacsau.4c00864
https://www.mdpi.com/1420-3049/28/16/6064
https://pubs.acs.org/doi/10.1021/jo9000863
https://www.benchchem.com/product/b1458747?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1458747?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sources

1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022)
[mdpi.com]

2. pubs.acs.org [pubs.acs.org]

3. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [CAS number 1395492-65-5 characterization].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1458747/docs#cas-number-1395492-65-5-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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